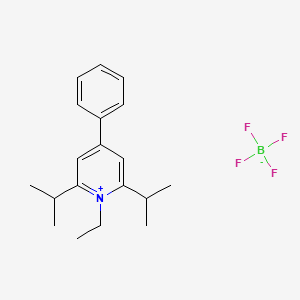

![molecular formula C25H24N2O5S B2615434 (3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone CAS No. 1114658-66-0](/img/structure/B2615434.png)

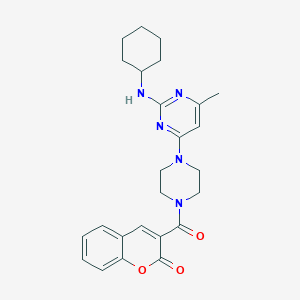

(3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule. It contains a dimethoxyphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (a carbon bound to three hydrogens and an oxygen) attached . It also contains a benzothiazin group, which is a type of organic compound that contains a benzene ring fused to a thiazine ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, 3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, 3,4-Dimethoxyphenylacetone has a molecular weight of 194.2271 .Scientific Research Applications

Synthetic Applications and Chemical Reactivity

- Novel Transformations and Synthesis : A study outlined a novel transformation for synthesizing xanthones and related products, demonstrating the reactivity of certain phenylmethanone derivatives under specific conditions, highlighting innovative pathways in organic synthesis (Johnson et al., 2010).

- Bromination and O-Demethylation : Research on the selective O-demethylation during the bromination of diphenylmethanone derivatives shows the intricate reactivity patterns that can be achieved with precise control over reaction conditions, leading to a variety of bromophenol derivatives (Çetinkaya et al., 2011).

Biological Activities and Applications

- Carbonic Anhydrase Inhibition : Compounds structurally related to the query chemical have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating potential therapeutic applications by modulating enzyme activity (Çetinkaya et al., 2014).

- Antioxidant Properties : Studies have explored the antioxidant properties of derivatives, showing that certain brominated phenylmethanone derivatives possess significant radical scavenging activity, suggesting their utility in mitigating oxidative stress (Çetinkaya et al., 2012).

Material Science and Polymer Applications

- Polymer Synthesis and Conductivity : The development of poly(arylene ether sulfone) bearing benzyl-type quaternary ammonium pendants from difluoro aromatic ketone monomers demonstrates the application of phenylmethanone derivatives in creating materials with specific properties, such as hydroxide conductivity and alkaline stability (Shi et al., 2017).

Mechanism of Action

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S/c1-26(2)18-10-12-19(13-11-18)27-16-24(33(29,30)23-8-6-5-7-20(23)27)25(28)17-9-14-21(31-3)22(15-17)32-4/h5-16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHTVEKQYDWOCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2615352.png)

![3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615355.png)

![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2615360.png)

![1-{1-[6-(cyclopentyloxy)pyridine-3-carbonyl]pyrrolidin-3-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B2615362.png)

![N-(3,4-dimethylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2615367.png)

![Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2615368.png)

![1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2615372.png)